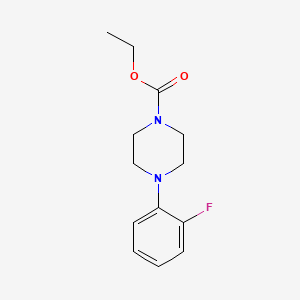

Ethyl 4-(2-fluorophenyl)piperazine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-(2-fluorophenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C13H17FN2O2 and a molecular weight of 252.28 . It is often used for research purposes .

Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 4-(2-fluorophenyl)piperazine-1-carboxylate are not detailed in the search results, piperazine derivatives are known to be useful building blocks in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Physical And Chemical Properties Analysis

Ethyl 4-(2-fluorophenyl)piperazine-1-carboxylate has a molecular weight of 252.28 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the search results .Applications De Recherche Scientifique

Kinase Inhibitors

The piperazine moiety, a core component of Ethyl 4-(2-fluorophenyl)piperazine-1-carboxylate, is frequently utilized in the development of kinase inhibitors . These inhibitors play a crucial role in targeted cancer therapies as they can interfere with specific kinases involved in the growth and spread of cancer cells.

Receptor Modulators

This compound is also used in the synthesis of receptor modulators . By acting on various receptors in the nervous system, these modulators can influence neurotransmitter activity, which has implications for treating neurological disorders such as anxiety, depression, and schizophrenia.

Monoamine Oxidase Inhibitors

Ethyl 4-(2-fluorophenyl)piperazine-1-carboxylate has been incorporated into molecules that act as selective monoamine oxidase (MAO) inhibitors . These inhibitors are significant in treating neurodegenerative diseases like Parkinson’s and Alzheimer’s by preventing the breakdown of monoamine neurotransmitters.

Synthetic Methodologies

The compound’s structure facilitates its use in various synthetic methodologies, including Buchwald–Hartwig amination, aromatic nucleophilic substitution, and reductive amination . These methods are essential for constructing complex molecules for pharmaceutical applications.

Pharmacokinetic Property Optimization

Due to its basic and hydrophilic nature, Ethyl 4-(2-fluorophenyl)piperazine-1-carboxylate is often used to optimize the pharmacokinetic properties of drugs . This optimization is crucial for improving drug absorption, distribution, metabolism, and excretion.

Equilibrative Nucleoside Transporter (ENT) Inhibition

Research has shown that derivatives of Ethyl 4-(2-fluorophenyl)piperazine-1-carboxylate can act as novel inhibitors of ENTs, particularly ENT2 . ENT inhibitors have potential therapeutic applications in cardiovascular diseases and cancer treatment.

Propriétés

IUPAC Name |

ethyl 4-(2-fluorophenyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FN2O2/c1-2-18-13(17)16-9-7-15(8-10-16)12-6-4-3-5-11(12)14/h3-6H,2,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBDWXPSNWHESCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(2-fluorophenyl)piperazine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzodioxol-5-yl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2874264.png)

![[3-(Aminomethyl)azetidin-3-yl]methanamine trihydrochloride](/img/structure/B2874272.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-fluorobenzamide](/img/structure/B2874274.png)

![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2874277.png)

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-chlorophenyl)acetamide](/img/structure/B2874286.png)

![N-(1-cyanocyclohexyl)-2-[(2-hydroxy-2-phenylethyl)sulfanyl]-N-methylacetamide](/img/structure/B2874287.png)